molecular formula C6H10Cl4O B14517169 1,1,1,4-Tetrachloro-4-methylpentan-2-ol CAS No. 63170-38-7

1,1,1,4-Tetrachloro-4-methylpentan-2-ol

Katalognummer: B14517169
CAS-Nummer: 63170-38-7
Molekulargewicht: 239.9 g/mol
InChI-Schlüssel: OJKGRMUVZAEYHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,1,4-Tetrachloro-4-methylpentan-2-ol is an organic compound with the molecular formula C6H10Cl4O

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,4-Tetrachloro-4-methylpentan-2-ol typically involves the chlorination of 4-methylpentan-2-ol. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is usually conducted at low temperatures to prevent over-chlorination and to achieve high yields of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

1,1,1,4-Tetrachloro-4-methylpentan-2-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1,1,1,4-Tetrachloro-4-methylpentan-2-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. The chlorinated structure of the compound allows it to participate in various chemical reactions, which can influence its biological activity and effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methyl-2-pentanol: A related compound with a similar structure but without the chlorination.

    1,1,1-Trichloro-2-methyl-2-propanol: Another chlorinated alcohol with different substitution patterns.

Uniqueness

1,1,1,4-Tetrachloro-4-methylpentan-2-ol is unique due to its specific chlorination pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Eigenschaften

CAS-Nummer

63170-38-7

Molekularformel

C6H10Cl4O

Molekulargewicht

239.9 g/mol

IUPAC-Name

1,1,1,4-tetrachloro-4-methylpentan-2-ol

InChI

InChI=1S/C6H10Cl4O/c1-5(2,7)3-4(11)6(8,9)10/h4,11H,3H2,1-2H3

InChI-Schlüssel

OJKGRMUVZAEYHT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CC(C(Cl)(Cl)Cl)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.